molecular formula C18H17N3O4S B7856080 Abt-751 CAS No. 857447-92-8

Abt-751

Cat. No.: B7856080
CAS No.: 857447-92-8
M. Wt: 371.4 g/mol
InChI Key: URCVCIZFVQDVPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ABT-751, also known as E7010, is a novel, orally bioavailable sulfonamide antimitotic compound . The primary target of this compound is β-tubulin . Tubulin is a globular protein and is the main component of microtubules, which are a vital part of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .

Mode of Action

This compound binds to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, thereby preventing the formation of the mitotic spindle necessary for cell division . As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cellular apoptosis .

Biochemical Pathways

The inhibition of microtubule polymerization by this compound affects several biochemical pathways. It triggers autophagy and apoptosis, downregulates the mechanistic target of rapamycin kinase (MTOR), and upregulates several pro-apoptotic proteins involved in extrinsic and intrinsic apoptotic pathways . Furthermore, this compound suppresses the transcription and subsequent translation of S-phase kinase associated protein 2 (SKP2) through the inhibition of the NFκB signaling pathway .

Pharmacokinetics

This compound exhibits dose-proportional and time-independent pharmacokinetics . It is rapidly absorbed with a peak plasma concentration (Tmax) of about 2 hours . There is minimal accumulation of this compound after multiple once-daily (q.d.) and twice-daily (b.i.d.) doses . This compound metabolism occurs primarily by glucuronidation and sulfation .

Result of Action

The binding of this compound to β-tubulin and the subsequent inhibition of microtubule polymerization result in the arrest of the cell cycle at the G2/M phase, leading to cellular apoptosis . This effectively prevents cell division . This compound has shown activity against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations .

Action Environment

The action of this compound can be influenced by the overexpression of drug efflux transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 3 (MDR3) . This compound is capable of overcoming multi-drug resistance (MDR) and is proposed as an alternative to taxane-based therapies .

Biochemical Analysis

Biochemical Properties

ABT-751 interacts with β-tubulin, a protein that forms part of the microtubules, key components of the cytoskeleton . These interactions disrupt the dynamics of microtubules, affecting various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a sustained effect on disrupting microtubule dynamics

Dosage Effects in Animal Models

The effects of this compound in animal models have not been fully explored. Phase 1 clinical trials in humans have helped establish the maximum tolerated dose and identified potential toxicities .

Metabolic Pathways

Its interaction with β-tubulin suggests it may influence pathways related to cell division and growth .

Transport and Distribution

Its ability to bind to β-tubulin suggests it may be distributed wherever these proteins are present .

Subcellular Localization

This compound likely localizes to areas where microtubules are abundant, given its mechanism of action. This includes the cytoskeleton and the mitotic spindle during cell division .

Properties

IUPAC Name

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVCIZFVQDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869913
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141430-65-1, 857447-92-8
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141430-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 7010
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-751
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12254
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Record name 141430-65-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134
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Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide
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Record name ABT-751
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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